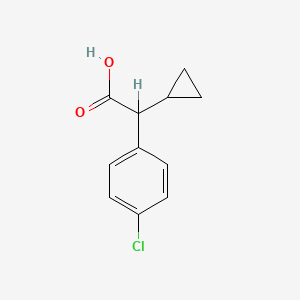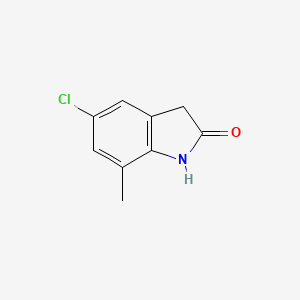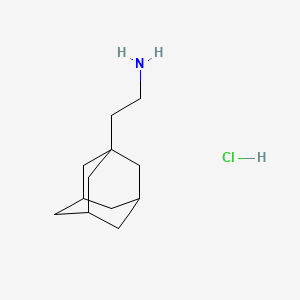![molecular formula C13H12N2O B3034958 6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one CAS No. 25823-52-3](/img/structure/B3034958.png)
6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one
Overview
Description
6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one (DHP) is a novel and important small molecule that has been investigated for its potential uses in scientific research. DHP has been studied for its synthesis method, mechanism of action, and biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Scientific Research Applications
Antimicrobial Activity
6,7-dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one derivatives demonstrate promising antimicrobial properties. For instance, compounds synthesized from this chemical structure, such as triazolo/tetrazolo-pyridazine derivatives, have shown significant antibacterial activity (Peesapati & Venkata, 2002).
Anti-Platelet Aggregation and Antidepressive Activity
Compounds derived from this compound have been investigated for their potential in inhibiting platelet aggregation, a key factor in cardiovascular diseases. Additionally, these compounds have been evaluated for their antidepressive effects, showcasing their potential in mental health treatment (Sasaki et al., 1991).
Anticancer Properties
Research has explored the synthesis of novel derivatives of this compound for potential anticancer applications. One study focused on creating derivatives using high-pressure assisted synthetic approaches, revealing promising cytotoxicity against various human cancer cell lines, including lung, breast, and colon cancer (Behbehani et al., 2020).
Receptor Antagonism in Obesity
This compound has been used in the context of obesity research. For example, a derivative was used to study the role of growth arrest-specific protein 6 (GAS6) signaling in adiposity. The study found that receptor antagonism using this compound impaired adipocyte differentiation and reduced adipose tissue development in mice, suggesting potential applications in obesity management (Lijnen, Christiaens, & Scroyen, 2011).
Antihypertensive and Antithrombotic Properties
Some derivatives of this compound have demonstrated significant antihypertensive, inotropic, and antithrombotic properties. These findings suggest the potential of these compounds in the treatment of hypertension and thrombotic disorders (Cignarella et al., 1989).
Anti-Tuberculosis Activity
Derivatives of this compound have been designed and evaluated for their anti-tuberculosis activity. Specific compounds showed potent activity with low cytotoxicity, indicating their potential as effective anti-tuberculosis agents (Sajja et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been reported to act as inhibitors for bcl-xl protein , which plays a crucial role in regulating cell death and survival.
Biochemical Pathways
If it acts as an inhibitor for bcl-xl protein, it could potentially affect the apoptosis pathway, leading to increased cell death .
Result of Action
Similar compounds have shown promising cytotoxicity against certain cancer cells . Therefore, it is plausible that this compound could also exhibit cytotoxic effects, leading to cell death.
Biochemical Analysis
Biochemical Properties
6,7-Dihydro-2H-benzo[6,7]cyclohepta[1,2-c]pyridazin-3(5H)-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as receptor-interacting protein kinase 1 (RIPK1), which is involved in necroptosis, a form of programmed cell death . The interaction between this compound and RIPK1 involves binding to the active site of the enzyme, thereby preventing its activity and subsequent signaling pathways.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and reduced proliferation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and altering downstream signaling pathways. For example, its inhibition of RIPK1 prevents the phosphorylation of downstream targets, thereby blocking necroptosis . Additionally, this compound can interact with DNA, leading to changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure can lead to gradual degradation, which may reduce its efficacy over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it exhibits therapeutic effects, such as reducing tumor growth and inducing apoptosis in cancer cells . At higher doses, it can cause toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, it is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that are excreted via the kidneys . This metabolic process can influence the compound’s bioavailability and therapeutic efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can cross cell membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters . Once inside the cells, it can localize to various organelles, influencing its activity and function.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can induce apoptosis by disrupting mitochondrial membrane potential . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
3,4-diazatricyclo[9.4.0.02,7]pentadeca-1(15),2,6,11,13-pentaen-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-12-8-10-6-3-5-9-4-1-2-7-11(9)13(10)15-14-12/h1-2,4,7-8H,3,5-6H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGZUCGKBLUSWKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NNC(=O)C=C3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(dimethylaminomethylidene)-N,N'-bis[3-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3034879.png)
![4-{[(4-Chlorobenzyl)oxy]amino}[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034881.png)
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)

![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)
![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)


![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-methoxypiperidin-4-imine](/img/structure/B3034898.png)
